Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose: A Technical Guide
Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, a crucial intermediate in the preparation of various carbohydrate-based compounds and pharmaceuticals. This document details the experimental protocols, summarizes quantitative data, and illustrates the reaction workflow.
Introduction
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, also known as diacetone glucose, is a protected derivative of D-glucose where two isopropylidene groups mask the 1,2- and 5,6-hydroxyl groups. This protection strategy allows for selective reactions at the remaining free 3-hydroxyl group, making it a valuable building block in organic synthesis. Its applications are widespread, including the synthesis of rare sugars, modified nucleosides, and various bioactive molecules. The synthesis typically involves the acid-catalyzed reaction of D-glucose with acetone.
Reaction Mechanism and Workflow
The synthesis proceeds via an acid-catalyzed acetalation reaction. D-glucose, in its furanose form, reacts with acetone in the presence of a catalyst to form the two isopropylidene groups. The reaction is an equilibrium process, and removal of water is often necessary to drive the reaction towards the product.
Caption: General workflow for the synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various cited experimental protocols for the synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.
Table 1: Reaction Conditions and Yields
| Catalyst | D-Glucose:Catalyst:Acetone (Molar Ratio) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conc. H₂SO₄ | 1 : - : 73.5 | 25 | 12 | 75.6 | [1] |
| Iodine | 1 : 0.15 : 122.5 | 62 (reflux) | 5 | ~75 | [2] |
| H₂SO₄ | - | Room Temp. | 6 | 54 | [3] |
| H₂SO₄ | - | - | - | 58 | [4] |
Table 2: Reagent Quantities for a Typical Batch Synthesis
| Reagent | Quantity | Moles (approx.) | Reference |
| D-Glucose | 5 g | 27.78 mmol | [3][5] |
| Dry Acetone | 250 mL | - | [3][5] |
| Conc. H₂SO₄ | 1.2 mL | - | [3] |
| Anhydrous Copper(II) Sulfate | 15 g | - | [3] |
Detailed Experimental Protocols
Below are detailed methodologies for the synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose based on established procedures.
Protocol 1: Sulfuric Acid Catalysis
This protocol is adapted from a common laboratory procedure for the synthesis.[3]
Materials:
-
D-Glucose (5 g)
-
Dry Acetone (250 mL)
-
Concentrated Sulfuric Acid (1.2 mL)
-
Anhydrous Copper(II) Sulfate (15 g)
-
Sodium Carbonate (for neutralization)
-
Dichloromethane (for extraction)
-
Cyclohexane (for recrystallization)
Procedure:
-
To a solution of D-glucose in dry acetone, vigorously stir the mixture at room temperature.
-
Carefully add concentrated sulfuric acid to the stirring solution.
-
Continue stirring at room temperature for 6 hours.
-
Add anhydrous copper(II) sulfate to the reaction mixture and continue stirring for an additional 8 hours, then leave it overnight.
-
Neutralize the reaction mixture with sodium carbonate until effervescence ceases.
-
Filter the solid residue and wash it with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude product.
-
Extract the residue with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the solid from cyclohexane to obtain pure 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.
Protocol 2: Iodine Catalysis
This method provides an alternative catalytic system for the synthesis.[2]
Materials:
-
D-Glucose
-
Acetone
-
Iodine
-
4A Molecular Sieves (optional)
Procedure:
-
Combine D-glucose, acetone, and iodine in a reaction flask. The optimized molar ratio is approximately 1:122.5:0.15 (D-glucose:acetone:iodine).
-
Heat the reaction mixture to reflux (approximately 62 °C) for 5 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture.
-
Work-up the reaction mixture, which may involve neutralization and extraction as described in Protocol 1, to isolate the product.
Logical Relationship of Reaction Parameters
The yield and purity of the final product are influenced by several interconnected factors. The following diagram illustrates these relationships.
Caption: Interrelationship of key parameters affecting the synthesis outcome.
Conclusion
The synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose is a well-established and robust procedure. By carefully controlling reaction conditions such as temperature, reaction time, and catalyst concentration, high yields of the desired product can be achieved. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient and reproducible synthesis of this important carbohydrate intermediate.
References
- 1. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]
- 2. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 5. 4.1. Synthesis of 1,2:5,6-di-O-isopropylidene-α-d-glucofuranose (1) [bio-protocol.org]
